O-Ethyl Elagolix Methoxy-d3

Description

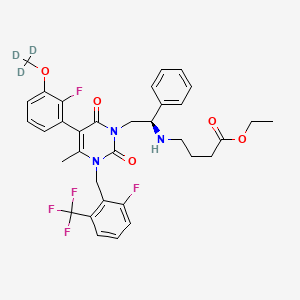

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H34F5N3O5 |

|---|---|

Molecular Weight |

662.7 g/mol |

IUPAC Name |

ethyl 4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |

InChI |

InChI=1S/C34H34F5N3O5/c1-4-47-29(43)17-10-18-40-27(22-11-6-5-7-12-22)20-42-32(44)30(23-13-8-16-28(46-3)31(23)36)21(2)41(33(42)45)19-24-25(34(37,38)39)14-9-15-26(24)35/h5-9,11-16,27,40H,4,10,17-20H2,1-3H3/t27-/m0/s1/i3D3 |

InChI Key |

KSJCDYANYVOJPK-ZOQQQWHXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)OCC)CC4=C(C=CC=C4F)C(F)(F)F)C |

Canonical SMILES |

CCOC(=O)CCCNC(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of O Ethyl Elagolix Methoxy D3

Synthetic Methodologies for O-Ethyl Elagolix (B1671154) Methoxy-d3

The synthesis of isotopically labeled compounds such as O-Ethyl Elagolix Methoxy-d3 requires precise and controlled chemical reactions to ensure the specific incorporation of deuterium (B1214612) atoms at the desired molecular position.

Strategies for Regioselective Deuterium Incorporation at the Methoxy (B1213986) Moiety

The introduction of a deuterated methoxy group (-OCD₃) onto the phenyl ring of the Elagolix scaffold is a critical step in the synthesis of this compound. Regioselectivity is paramount to ensure the label is exclusively at the intended position. The primary strategy involves the use of a deuterated alkylating agent at a late stage of the synthesis of the relevant precursor.

The synthesis of Elagolix typically utilizes a 2-fluoro-3-methoxyphenyl building block. mdpi.com For the deuterated analogue, a corresponding 2-fluoro-3-hydroxyphenyl precursor is required. This intermediate is then subjected to a Williamson ether synthesis using a deuterated methyl source. The most common reagent for this purpose is deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) in the presence of a suitable base, such as potassium carbonate, to deprotonate the phenol.

The general reaction is as follows:

Step 1: Preparation of the Hydroxy Precursor: Synthesis of the core structure containing a 2-fluoro-3-hydroxyphenyl moiety.

Step 2: Deuteromethylation: Reaction of the hydroxy precursor with a deuterated methylating agent (e.g., CD₃I) and a base to form the desired methoxy-d3 ether linkage.

This method ensures that the three deuterium atoms are incorporated specifically as the methoxy group, with minimal isotopic scrambling. The use of commercially available, high-purity deuterated reagents is essential for achieving high isotopic enrichment in the final product. google.com

Table 1: Key Synthetic Intermediates for this compound

| Intermediate Name | Role in Synthesis |

|---|---|

| 2-Fluoro-3-hydroxyphenylboronic acid | Precursor for forming the core phenyl ring with a hydroxyl group available for deuteromethylation. |

| Deuterated Methyl Iodide (CD₃I) | Deuterium source for the regioselective formation of the methoxy-d3 group. |

Stereochemical Considerations in Deuterated Elagolix Synthesis

The synthesis of Elagolix and its derivatives is characterized by significant stereochemical complexity, which must be carefully controlled. pmarketresearch.com These considerations are equally critical for the synthesis of this compound.

There are two main stereochemical features in the Elagolix structure:

A Chiral Center: The molecule contains a stereocenter with a specific (R)-configuration. unimi.it Achieving this configuration typically involves using a chiral starting material or employing an asymmetric synthesis step. This stereochemistry is crucial for the molecule's biological activity.

Atropisomerism: Due to hindered rotation around the N-C single bond connecting the uracil (B121893) and phenyl rings, Elagolix exists as a mixture of two stable atropisomers. mdpi.comunimi.itresearchgate.net These atropisomers can be detected and sometimes separated using chiral chromatography techniques. mdpi.comresearchgate.net

The incorporation of a methoxy-d3 group does not directly influence the chirality of the stereocenter or the rotational barrier that causes atropisomerism. However, the synthetic route must be designed to maintain the required (R)-configuration throughout the multi-step process. pmarketresearch.com Purification methods, such as enzymatic resolution or chiral chromatography, may be necessary to isolate the desired stereoisomer in high purity. pmarketresearch.com

Analytical Characterization of this compound

Following synthesis, rigorous analytical methods are required to confirm the successful incorporation of the deuterium label at the correct position and to determine the isotopic purity of the final compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Label Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. medchemexpress.com A comprehensive NMR analysis allows for the unambiguous confirmation of the deuterium label's location. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the non-deuterated analogue, the methoxy group protons (-OCH₃) typically appear as a sharp singlet. mdpi.comgoogle.com For this compound, the successful incorporation of the -OCD₃ group is confirmed by the disappearance or significant reduction in the intensity of this characteristic singlet in the ¹H NMR spectrum.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the methoxy group, providing direct evidence of deuterium incorporation at the intended site.

¹³C NMR (Carbon-13 NMR): The carbon atom of the deuterated methoxy group (-OCD₃) will exhibit a distinct signal in the ¹³C NMR spectrum. Due to coupling with deuterium (a spin-1 nucleus), the signal will appear as a multiplet, and its chemical shift will be slightly different from that of a standard -OCH₃ group. This provides further confirmation of successful labeling.

Table 2: Comparison of Expected ¹H NMR Signals for Methoxy Group in Elagolix Derivatives

| Compound | Methoxy Group | Expected ¹H NMR Signal (in CDCl₃) |

|---|---|---|

| Elagolix Precursor | -OCH₃ | Singlet, ~3.85 ppm google.com |

High-Resolution Mass Spectrometry Techniques for Isotopic Purity and Enrichment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass and elemental composition of a compound, making it ideal for analyzing isotopically labeled molecules. europa.eu It is crucial for assessing the isotopic purity and enrichment of this compound. researchgate.net

The molecular formula of this compound is C₃₄H₃₁D₃F₅N₃O₅. smolecule.com HRMS can measure the mass of the molecular ion with high accuracy, which allows for the differentiation between the deuterated product and any residual non-deuterated starting material or partially labeled species. researchgate.net

The key analyses performed using HRMS include:

Accurate Mass Measurement: Confirmation of the molecular weight, which should correspond to the mass of the d3-labeled compound (approximately 631.6 g/mol ). smolecule.com

Isotopic Distribution Analysis: The mass spectrum shows a cluster of peaks for the molecular ion. By comparing the experimentally measured isotopic pattern with the theoretically calculated pattern, the level of deuterium incorporation (isotopic enrichment) can be precisely determined. nih.gov This analysis quantifies the percentage of molecules that are d0, d1, d2, and d3.

Tandem Mass Spectrometry (MS/MS): To further confirm the location of the deuterium label, the molecular ion can be fragmented within the mass spectrometer. europa.eu The masses of the resulting fragment ions are then analyzed. Fragments containing the 2-fluoro-3-(methoxy-d3)phenyl moiety will have a mass that is 3 units higher than the corresponding fragments from the non-deuterated compound, confirming the label's position.

Table 3: Theoretical Mass Data for HRMS Analysis of this compound

| Isotopologue | Formula | Description | Theoretical Exact Mass [M+H]⁺ |

|---|---|---|---|

| Non-deuterated (d0) | C₃₄H₃₅F₅N₃O₅⁺ | Unlabeled impurity | 658.2471 |

Applications of O Ethyl Elagolix Methoxy D3 in Mechanistic and Methodological Research

Utility in Drug Metabolism Research

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. Deuterated analogs like O-Ethyl Elagolix (B1671154) Methoxy-d3 are invaluable in these studies.

The introduction of deuterium (B1214612) atoms into a drug molecule, a process known as deuteration, provides a powerful method for tracing the metabolic fate of a compound. nih.gov Since deuterium has a greater mass than hydrogen, the labeled compound and its metabolites can be distinguished from their unlabeled counterparts using mass spectrometry. This allows researchers to follow the transformation of O-Ethyl Elagolix within a biological system, identifying the specific metabolites formed.

By incubating O-Ethyl Elagolix Methoxy-d3 with liver microsomes or other enzyme systems, scientists can map its metabolic pathways. The deuterated tag remains on the methoxy (B1213986) group unless that specific group is chemically altered, providing clear evidence of metabolic reactions occurring at that site. Furthermore, understanding the rate at which these metabolites are formed is central to enzyme kinetics. researchgate.net The use of stable isotope-labeled compounds helps in quantifying the speed and capacity of enzymes responsible for metabolizing the drug.

Table 1: Advantages of Deuteration in Metabolism Studies

| Advantage | Description |

|---|---|

| Metabolite Identification | The deuterium label acts as a tag, making it easier to distinguish drug metabolites from endogenous compounds in complex biological samples using mass spectrometry. |

| Pathway Elucidation | By tracking the position of the deuterium label, researchers can determine the specific sites on the molecule that are modified by metabolic enzymes. |

| Reaction Rate Measurement | Enables precise measurement of the rates of formation and clearance of specific metabolites, providing key data for pharmacokinetic modeling. |

Oxidative metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination for many drugs. nih.gov For compounds containing a methoxy group, O-demethylation is a common metabolic reaction. nih.gov Studies on the parent drug, Elagolix, show that it is metabolized by multiple CYP enzymes, with CYP3A4 being a predominant contributor. springermedizin.de One of the identified metabolic pathways is O-demethylation. springermedizin.de

The replacement of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is stronger and more stable than a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE). dntb.gov.ua If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting it with a C-D bond will slow down the reaction rate.

Role as an Internal Standard in Bioanalytical Method Development

Accurate quantification of drugs in biological matrices like blood, plasma, or urine is essential for pharmacokinetic studies. This compound plays a crucial role as an internal standard in the development and validation of these bioanalytical methods. nih.gov

Isotope-dilution mass spectrometry (IDMS) is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. nih.govamericanlaboratory.com The method involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the biological sample before any processing or extraction steps. mdpi.comuni-muenchen.de

This labeled compound, known as the internal standard, is chemically identical to the analyte (the non-labeled drug) and therefore behaves in the same way during sample extraction, cleanup, and chromatographic separation. oup.com However, because of its different mass, the mass spectrometer can detect and measure the internal standard and the analyte separately. By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can accurately determine the concentration of the drug in the original sample. uni-muenchen.de This ratio-based measurement corrects for any loss of sample during processing and compensates for variations in instrument response, known as matrix effects. oup.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying drugs in biological fluids, valued for its sensitivity and specificity. mdpi.comnih.gov The development of a robust LC-MS/MS method requires a reliable internal standard, and deuterated analogs like this compound are ideal for this purpose. mdpi.comuni-muenchen.de

During method development, the internal standard helps optimize chromatographic conditions to ensure that the analyte and standard are well-separated from other components in the sample but often elute very close to each other, which is ideal for IDMS. nih.gov In the validation phase, the use of a stable isotope-labeled internal standard is critical for assessing key parameters such as accuracy, precision, linearity, and stability, ensuring the method is reliable for its intended purpose. uni-muenchen.de The co-elution and similar ionization efficiency of the deuterated standard with the native analyte make it superior to other types of internal standards, leading to more accurate and dependable quantitative results. mdpi.com

Table 2: Role of Deuterated Standards in LC-MS/MS Method Validation

| Validation Parameter | Contribution of Deuterated Internal Standard |

|---|---|

| Accuracy | Corrects for variability in sample extraction and recovery, ensuring the measured value is close to the true value. |

| Precision | Minimizes variability from sample preparation and instrument response, leading to consistent and reproducible results. |

| Matrix Effect | Compensates for suppression or enhancement of the analyte's signal caused by other components in the biological matrix, as the standard is affected similarly. oup.com |

| Stability | Used to assess the stability of the analyte in the biological matrix under different storage conditions by providing a constant reference point. |

Strategies for Ensuring Analytical Accuracy and Precision in Complex Biological Matrices

The quantitative analysis of xenobiotics in complex biological matrices such as plasma, serum, or tissue homogenates presents significant challenges to analytical chemists. Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, can lead to inaccurate and imprecise measurements. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted and robust strategy to mitigate these effects and ensure the accuracy and precision of bioanalytical methods.

This compound, being structurally identical to the analyte of interest (O-Ethyl Elagolix) with the exception of the isotopic label, co-elutes during chromatographic separation and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, any variations in ionization are effectively normalized, leading to more reliable quantitative data. This approach is particularly crucial during the validation of analytical methods, where parameters such as accuracy, precision, selectivity, and sensitivity are rigorously assessed.

Several strategies are employed to minimize matrix effects and ensure analytical robustness:

Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are utilized to remove interfering substances from the biological matrix before analysis.

Chromatographic Optimization: Modifying chromatographic conditions, such as the mobile phase composition, gradient, and column chemistry, can help separate the analyte from matrix components that may cause ion suppression or enhancement.

Use of Stable Isotope-Labeled Internal Standards: As mentioned, this is the most effective method for compensating for unpredictable matrix effects.

The following table summarizes key considerations for ensuring analytical accuracy and precision in bioanalytical methods:

| Strategy | Description | Impact on Accuracy and Precision |

| Sample Preparation | Removal of interfering matrix components through techniques like SPE, LLE, or protein precipitation. | Reduces ion suppression/enhancement, improving both accuracy and precision. |

| Chromatographic Separation | Optimization of LC parameters to resolve the analyte from endogenous matrix components. | Minimizes co-elution of interfering species, thereby enhancing accuracy and precision. |

| Internal Standardization | Use of a stable isotope-labeled analog of the analyte (e.g., this compound). | Compensates for variability in sample processing and matrix effects, significantly improving accuracy and precision. |

| Method Validation | Rigorous assessment of linearity, accuracy, precision, selectivity, and stability. | Ensures the reliability and reproducibility of the analytical method for its intended purpose. |

Contributions to Pharmacokinetic and Pharmacodynamic Research Methodologies

In non-clinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Labeled compounds, including deuterated and radiolabeled derivatives, are instrumental in these pharmacokinetic (PK) studies. This compound can be employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods to accurately quantify elagolix and its metabolites in various biological samples from preclinical species.

The use of a stable isotope-labeled internal standard like this compound is critical for generating high-quality PK data. This allows for the precise determination of key PK parameters such as:

Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

Accurate PK data from non-clinical studies are essential for predicting human pharmacokinetics, determining appropriate dosing regimens for clinical trials, and assessing the safety profile of the drug.

Elagolix is known to be a substrate and a modulator of various drug-metabolizing enzymes and transporters. nih.govnih.govnih.gov Non-clinical studies are crucial for evaluating the potential for drug-drug interactions (DDIs). In vitro studies using human liver microsomes, hepatocytes, and recombinant enzyme systems are conducted to assess the potential of a drug candidate to inhibit or induce key cytochrome P450 (CYP) enzymes.

Elagolix has been identified as a weak to moderate inducer of CYP3A4 and an inhibitor of the P-glycoprotein (P-gp) transporter. nih.govnih.govresearchgate.net In these in vitro assays, this compound can serve as a reliable internal standard for the accurate quantification of elagolix and the probe substrates used to assess enzyme activity. The precise measurement of substrate turnover is essential for determining inhibition constants (Ki) and induction parameters. These non-clinical data help predict the likelihood of clinically significant DDIs and inform the design of clinical DDI studies.

The table below outlines the role of elagolix in enzyme modulation based on non-clinical and clinical findings:

| Enzyme/Transporter | Effect of Elagolix | Implication |

| CYP3A4 | Weak to moderate inducer nih.govnih.gov | Potential to decrease the concentration of co-administered drugs that are substrates of CYP3A4. |

| P-glycoprotein (P-gp) | Inhibitor nih.govresearchgate.net | Potential to increase the concentration of co-administered drugs that are substrates of P-gp. |

| OATP1B1 | Substrate and inhibitor nih.gov | Co-administration with OATP1B1 inhibitors can increase elagolix concentrations. |

Investigations into Atropisomerism and Conformational Dynamics of Elagolix Analogs

Elagolix possesses a unique structural feature known as atropisomerism, which arises from hindered rotation around a single bond, leading to the existence of stable, non-interconvertible rotational isomers (atropisomers). mdpi.comunimi.it The study of this phenomenon is critical as different atropisomers can exhibit distinct pharmacological and toxicological properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and atropisomeric interconversion of molecules like elagolix. mdpi.com While specific studies on the effect of deuteration in this compound on atropisomeric barriers are not extensively published, the principles of kinetic isotope effects suggest that the substitution of hydrogen with deuterium can subtly influence the energy barrier to rotation. The increased mass of deuterium can lead to a slight decrease in the vibrational frequency of C-D bonds compared to C-H bonds, which could marginally affect the rotational barrier.

Detailed NMR studies, including two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the spatial proximity of different parts of the molecule, helping to elucidate the preferred conformations of the atropisomers. mdpi.com High-performance liquid chromatography (HPLC) on chiral stationary phases is also employed to separate and quantify the individual atropisomers. mdpi.com

Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, plays a crucial role in understanding the conformational landscape and the energy barriers associated with atropisomeric interconversion. unimi.itunimi.it These theoretical calculations can complement experimental data from spectroscopic analyses.

For deuterated systems like this compound, computational models can be refined to account for the subtle effects of isotopic substitution on molecular geometry and vibrational frequencies. By calculating the potential energy surface for rotation around the atropisomeric axis, the energy barriers for interconversion can be estimated. These computational studies can help in understanding the structural determinants of atropisomeric stability and provide valuable insights for the design of new analogs with controlled rotational properties. unimi.itunimi.itdepositolegale.it

Theoretical and Computational Aspects of Deuterium Labeling in Elagolix Analogs

Quantum Mechanical Calculations of Kinetic Isotope Effects and Bond Dissociation Energies

The primary rationale for deuterium (B1214612) labeling is the kinetic isotope effect (KIE), a phenomenon where the heavier isotope forms a stronger chemical bond, leading to a slower rate of reaction for bond-breaking steps. Quantum mechanical (QM) calculations are essential for quantifying this effect and understanding its impact on metabolic stability.

The C-D bond is stronger than the C-H bond due to differences in zero-point vibrational energy (ZPVE). stackexchange.comias.ac.in Quantum mechanics dictates that even at absolute zero, a chemical bond possesses a minimum amount of vibrational energy. Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency, resulting in a lower ZPVE compared to the C-H bond. ias.ac.inlibretexts.org Consequently, more energy is required to cleave a C-D bond than a C-H bond. stackexchange.comias.ac.inlibretexts.org This difference in required energy, known as the bond dissociation energy (BDE), is a critical factor in reactions involving the cleavage of this bond, such as the cytochrome P450 (CYP450) mediated O-demethylation of a methoxy (B1213986) group. libretexts.orglibretexts.org

For O-Ethyl Elagolix (B1671154) Methoxy-d3, the deuteration of the methoxy group is intended to slow down its metabolism. QM calculations can be employed to predict the magnitude of the KIE. Methods such as Density Functional Theory (DFT) can be used to calculate the vibrational frequencies of the C-H and C-D bonds in the methoxy group of Elagolix and its deuterated analog. From these frequencies, the ZPVE and subsequently the theoretical BDE can be determined.

The theoretical KIE (kH/kD) can be estimated by comparing the activation energies for the cleavage of the C-H versus the C-D bond. A primary KIE for deuterium substitution typically ranges from 6 to 10, meaning the reaction rate can be slowed by a factor of 6 to 10. wikipedia.org Such calculations provide a quantitative prediction of how effectively deuteration will protect the methoxy group from enzymatic degradation.

Table 1: Illustrative Quantum Mechanical Calculation Results for Methoxy Group Bonds This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Deuterium-Mediated Conformational Changes and Ligand-Receptor Interactions

For O-Ethyl Elagolix Methoxy-d3, MD simulations can be used to investigate whether the substitution of hydrogen with deuterium induces any significant changes in the molecule's conformational preferences or its binding mode within the gonadotropin-releasing hormone (GnRH) receptor. nih.govnih.gov The crystal structure of Elagolix bound to the human GnRH receptor provides a precise starting point for such simulations. nih.govresearchgate.net

An MD simulation involves placing the ligand-receptor complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to model their motion over nanoseconds or even microseconds. nih.gov By comparing simulations of Elagolix and this compound, researchers can analyze key metrics:

Conformational Stability: Assessing whether the deuterated analog adopts the same low-energy conformations as the parent compound. depositolegale.it Even minor changes could potentially affect binding affinity.

Binding Pocket Interactions: Monitoring the stability of hydrogen bonds, hydrophobic interactions, and other key contacts between the drug and receptor residues. nih.govnih.gov It is crucial to ensure that deuteration does not disrupt the optimal binding pose.

Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over time to quantify the stability of the complex. Lower, stable RMSD values indicate a stable binding interaction.

While the mass difference between H and D is unlikely to cause major conformational shifts, subtle changes in vibrational modes and intramolecular interactions could occur. MD simulations can confirm that the deuterated analog maintains the necessary structural and dynamic properties for potent antagonism of the GnRH receptor. researchgate.netnih.gov

Table 2: Illustrative Molecular Dynamics Simulation Output for Ligand-Receptor Complex This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Metabolic Stability Enhancements through Deuteration

Beyond theoretical KIE calculations, a range of specialized in silico tools can predict the metabolic fate of drug candidates. nih.goveurekaselect.com These programs use various approaches, including structure-based methods that dock the molecule into CYP450 enzyme active sites and ligand-based methods that use machine learning models trained on large datasets of known metabolic reactions. nih.govnih.gov

For this compound, these tools can be used to:

Identify Sites of Metabolism (SOM): Predict which atoms or functional groups on the Elagolix molecule are most susceptible to metabolism by major CYP isoforms (e.g., CYP3A4). researchgate.netacs.org This confirms whether the methoxy group is indeed a primary site of metabolic attack.

Quantify Lability: Some software can assign a "lability" score to potential SOMs, indicating the predicted rate of metabolism at that site.

Compare Analogs: By running predictions for both Elagolix and its deuterated analog, a direct comparison can be made. The software should predict a significantly lower metabolic lability for the deuterated methoxy group, corroborating the expected outcome of the KIE.

These predictive models integrate knowledge of enzyme-substrate interactions, reaction mechanisms, and the chemical properties of the molecule to provide a comprehensive assessment of metabolic stability. nih.gov The results from these in silico predictions can guide the design of deuterated compounds by highlighting the most effective positions for isotopic substitution to block metabolic pathways and improve pharmacokinetic profiles.

Table 3: Illustrative In Silico Metabolic Lability Prediction This table presents hypothetical data for illustrative purposes.

Comparative Analysis with Other Labeled Elagolix Derivatives and Analogous Compounds

Comparative Methodological Utility of O-Ethyl Elagolix (B1671154) Methoxy-d3 versus Other Isotopic Forms of Elagolix

The choice of isotope for labeling a drug molecule like Elagolix is dictated by the specific research question, the analytical technique employed, and safety considerations. O-Ethyl Elagolix Methoxy-d3, a deuterated form, offers a distinct profile of utility compared to radiolabeled isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C).

The primary distinction between this compound and tritium-labeled Elagolix lies in the nature of the isotope itself. Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen, whereas tritium (³H) is a radioactive isotope that decays via beta emission. scispace.comnih.gov This fundamental difference dictates their respective applications, handling requirements, and analytical detection methods.

Key Distinctions and Advantages:

Safety and Handling: this compound can be handled in a standard laboratory setting without the need for specialized radiation safety measures or licensing. scispace.com Tritiated compounds, conversely, require controlled environments and protocols to manage radioactive materials and waste, which can be more costly and complex. researchgate.net

Analytical Methodology: Deuterated compounds are detected and quantified using mass spectrometry (MS), where the mass difference between the labeled and unlabeled compound is easily resolved. acs.org This makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.netnih.gov Tritium's utility stems from its radioactivity; it is quantified by measuring its radioactive decay using techniques like liquid scintillation counting or quantitative whole-body autoradiography (QWBA). scispace.com

Application in Quantitative Bioanalysis: For pharmacokinetic (PK) studies requiring the precise quantification of unchanged Elagolix in biological matrices, this compound is superior. As a stable isotope-labeled (SIL) internal standard, it mimics the analyte's behavior during sample extraction and ionization, correcting for variability and matrix effects, thereby enhancing accuracy and precision. researchgate.netresearchgate.net

Label Stability: While the carbon-deuterium bond is stronger than the carbon-protium bond, potentially slowing metabolism, the primary concern with tritium is the metabolic liability of the label. researchgate.netresearchgate.net If the tritium atom is located at a position susceptible to metabolic cleavage, it can be lost as tritiated water, leading to an inaccurate assessment of the drug's distribution. researchgate.net The deuterium atoms in this compound are strategically placed on a methoxy (B1213986) group, a position generally less prone to metabolic exchange.

Sensitivity in Early Discovery: Tritium's high specific activity makes it exceptionally sensitive for early-stage in vitro applications, such as receptor binding assays, where detecting very low concentrations is crucial. scispace.comnih.gov In this context, the goal is not quantification in a complex matrix but rather measuring binding affinity.

While both deuterium and carbon-14 are used to study drug molecules, they serve fundamentally different research endpoints. Carbon-14 is the preferred isotope for comprehensive metabolic profiling, whereas deuterium labeling, as seen in this compound, is primarily for quantitative bioanalysis of the parent drug. researchgate.netopenmedscience.comopenmedscience.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Carbon-14 is considered the "gold standard" for ADME and mass balance studies. openmedscience.comopenmedscience.comnih.gov Because the ¹⁴C atom is part of the molecule's carbon backbone, it is not easily lost and can be used to track the parent drug and all of its metabolites. researchgate.net By measuring total radioactivity in excreta and tissues, researchers can create a complete picture of the drug's fate in the body. openmedscience.com

Quantitative Internal Standard: this compound is not designed to trace metabolites. Its purpose is to serve as an ideal internal standard for the quantification of unlabeled Elagolix. acs.orgnih.gov In an LC-MS/MS analysis, the known concentration of the deuterated standard is added to a sample, and the ratio of the analyte's response to the standard's response is used for precise quantification. scispace.com

Metabolite Identification: While ¹⁴C studies show the presence of all drug-related material, stable isotope labeling can also aid in metabolite identification. researchgate.net By analyzing a sample containing a 1:1 mixture of the labeled and unlabeled drug, researchers can use mass spectrometry to look for characteristic isotopic patterns, which helps to distinguish drug-related metabolites from endogenous matrix components. scispace.com

Kinetic Isotope Effect: The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow the rate of metabolic reactions that involve breaking this bond. researchgate.net This "kinetic isotope effect" is a key consideration in drug design but is generally a minor factor when the deuterated compound is used solely as an internal standard for analytical quantification. acs.org The kinetic isotope effect for carbon-14 is negligible and does not affect the biological properties of the molecule. nih.gov

Benchmarking of Analytical Performance for Deuterated Standards in Quantitative Assays

The performance of a deuterated internal standard like this compound is benchmarked by its ability to improve the accuracy and precision of a quantitative assay. oup.com In bioanalytical method validation, stable isotope-labeled internal standards are the first choice because they have nearly identical chemical and physical properties to the analyte. scispace.comresearchgate.net This ensures they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer. researchgate.net

This ability to compensate for analytical variability is a key performance benchmark. For example, studies comparing the performance of an assay using a structural analog as an internal standard versus a stable isotope-labeled (SIL) internal standard demonstrate a significant improvement in data quality with the SIL standard. The use of a SIL standard results in lower variance and a mean bias closer to the true value. scispace.com

The performance of an assay using this compound as an internal standard would be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, and stability. nih.govgmp-compliance.orgeuropa.eu The precision, measured as the coefficient of variation (CV), and the accuracy, measured as the deviation from the nominal value, are expected to be within 15% for most samples, and 20% at the lower limit of quantification (LLOQ). europa.eu

The data below illustrates a typical improvement in assay performance when a structural analog internal standard is replaced with a stable isotope-labeled (deuterated) internal standard, providing a benchmark for the expected utility of this compound.

This table presents representative data adapted from a study comparing assay performance. scispace.com The Stable Isotope-Labeled (SIL) Internal Standard demonstrates significantly improved precision (lower variance) and accuracy (bias not significantly different from 100%) compared to the structural analog.

This benchmark performance underscores the critical role of this compound in providing robust, reliable, and accurate quantitative data for Elagolix in complex biological matrices. lcms.czresearchgate.net

Future Research Directions and Innovations for O Ethyl Elagolix Methoxy D3

Innovations in Synthesis and Isotopic Labeling Technologies for Complex Pharmaceutical Molecules

The synthesis of complex, isotopically labeled molecules such as O-Ethyl Elagolix (B1671154) Methoxy-d3 is a testament to the advancements in synthetic organic chemistry. The strategic incorporation of deuterium (B1214612) at the methoxy (B1213986) position is designed to probe the metabolic pathways of Elagolix, particularly the O-demethylation route. nih.gov

Recent innovations in isotopic labeling are moving beyond traditional methods, focusing on late-stage functionalization. This approach allows for the introduction of isotopes into a complex molecule at a later point in the synthetic sequence, which is more efficient and allows for greater diversification of labeled compounds. nih.gov Techniques such as hydrogen isotope exchange (HIE) are becoming increasingly sophisticated, offering more selective and efficient ways to introduce deuterium into specific molecular positions. nih.gov

For a molecule like O-Ethyl Elagolix Methoxy-d3, future synthetic innovations could focus on:

Developing more efficient and scalable synthetic routes: This would facilitate the broader availability of the compound for extensive metabolic and toxicological studies.

Exploring novel catalytic systems for deuteration: This could lead to higher isotopic enrichment and regioselectivity, ensuring the label is precisely where it is intended.

Applying flow chemistry for synthesis: This could offer better control over reaction parameters, leading to higher purity and yields of the final labeled product.

These advancements are crucial for producing high-quality, isotopically labeled compounds necessary for detailed pharmacokinetic and metabolic research. simsonpharma.com

Exploration of Novel Biotransformation Pathways and Metabolite Identification Strategies

The primary rationale for synthesizing this compound is to investigate the metabolic pathways of Elagolix. The parent compound, Elagolix, is known to be metabolized primarily by the cytochrome P450 enzyme CYP3A4, leading to O-demethylated (M1) and N-dealkylated (M2) metabolites. nih.gov The introduction of a deuterium trio on the methoxy group is expected to slow down the rate of O-demethylation due to the kinetic isotope effect. This slowing of the primary metabolic pathway can potentially lead to a phenomenon known as "metabolic switching," where alternative metabolic pathways become more prominent. nih.govosti.govnih.gov

Future research in this area would involve:

In vitro metabolism studies: Incubating this compound with human liver microsomes or recombinant CYP enzymes to identify the full spectrum of metabolites formed.

Comparative metabolic profiling: Comparing the metabolite profiles of Elagolix and this compound to pinpoint the shifts in metabolic pathways.

Table 1: Predicted Impact of Deuteration on Elagolix Metabolism

| Metabolic Pathway | Expected Impact on this compound | Rationale |

| O-Demethylation (M1 formation) | Decreased rate | Kinetic Isotope Effect due to the stronger C-D bond. |

| N-Dealkylation (M2 formation) | Potentially increased | Metabolic switching due to the reduced rate of O-demethylation. |

| Other oxidative pathways | Potentially increased | Exploration of minor pathways that become more significant. |

For the identification of these novel metabolites, advanced analytical techniques are indispensable. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone for metabolite identification. tandfonline.comnih.gov The mass difference of +3 Da for the methoxy-d3 group provides a clear signature to distinguish deuterated metabolites from their non-deuterated counterparts.

Table 2: Key Mass Spectrometry Techniques for Metabolite Identification

| Technique | Application in this compound Studies |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine the elemental composition of metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to elucidate the structure of metabolites and pinpoint the site of metabolic modification. |

| Isotope Pattern Analysis | The presence of the d3-label will create a distinct isotopic pattern, aiding in the identification of drug-related material in complex biological matrices. |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for determining the precise location of isotopic labels and for the structural elucidation of novel metabolites without the need for authentic standards. nih.govnih.govmyuchem.com

Integration with Omics Technologies for Comprehensive Metabolic Pathway Mapping

To gain a holistic understanding of the impact of this compound on biological systems, a systems biology approach integrating various "omics" technologies is the future. tandfonline.com Metabolomics, the comprehensive study of small molecules in a biological system, is central to this approach. tandfonline.comnih.gov

By using this compound in cell-based or animal models, researchers can perform untargeted metabolomics to map the global changes in the metabolome. This can reveal not only the direct metabolites of the drug but also the downstream effects on endogenous metabolic pathways. tandfonline.com

The integration of metabolomics with other omics data can provide a multi-layered view of the drug's effects:

Transcriptomics: Can reveal changes in the expression of genes encoding for drug-metabolizing enzymes and transporters.

Proteomics: Can show changes in the abundance of proteins involved in metabolic pathways.

This multi-omics approach allows for the construction of comprehensive metabolic pathway maps, illustrating the intricate network of interactions between the drug and the biological system. tandfonline.com Stable isotope-resolved metabolomics (SIRM) is a particularly powerful technique in this context, where the isotopic label is used to trace the flow of atoms through metabolic pathways. tandfonline.comnih.gov

Future research will likely involve sophisticated data integration and visualization tools to make sense of these large and complex datasets, ultimately leading to a more complete and predictive understanding of the pharmacology and toxicology of this compound and other novel pharmaceutical compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.